Sulfamide, (2-aminoethyl)-, monohydrochloride (9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

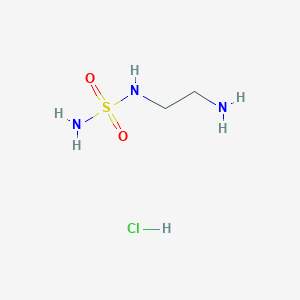

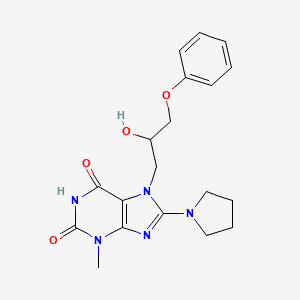

Sulfamide, (2-aminoethyl)-, monohydrochloride (9CI) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 143.6 g/mol. This compound is also known as Sulfathiazole, which is a member of the sulfonamide family of drugs.

Aplicaciones Científicas De Investigación

Enzyme Inhibition by Sulfamides

Sulfamides, including "Sulfamide, (2-aminoethyl)-, monohydrochloride (9CI)," play a significant role in inhibiting various enzymes, which is critical for designing drugs targeting specific biological pathways. Novel sulfamides synthesized from different compounds have shown potent inhibitory effects on carbonic anhydrase isoenzymes, a group of enzymes involved in many physiological and pathological processes. For instance, a series of sulfamides derived from 1-aminoindanes and 1-aminotetralin demonstrated micro-submicromolar inhibition constants against human carbonic anhydrase I and II isoenzymes, highlighting their therapeutic potential in treating conditions related to enzyme dysregulation (Akıncıoğlu et al., 2013).

Broad Therapeutic Potential

Sulfamides are pivotal in the design of a wide range of therapeutic agents due to their ability to form derivatives with specific biological activities. They have been used to create inhibitors for various enzymes, including carbonic anhydrases and a variety of proteases, which are crucial in developing treatments for diseases like cancer, viral infections, and metabolic disorders. The free or substituted sulfamide moiety is essential for binding to the active site of target enzymes, making it a versatile tool in drug design and development (Winum et al., 2006).

Medicinal Chemistry and Patent Insights

The sulfamide group's versatility is also reflected in its acceptance in medicinal chemistry, where it is incorporated into small-molecule therapeutics targeting a variety of diseases. The functional group has been found to substitute for other functional groups, such as sulfonamide and sulfamate, in drug molecules, showing its adaptability and utility in developing new medicinal compounds. Insights from patent reviews during the period 2006 – 2008 highlight the growing acceptance and potential of sulfamide derivatives in therapeutic applications, indicating a trend toward increasing utilization in drug discovery and development (Reitz et al., 2009).

Anticonvulsant and Antimicrobial Applications

Explorations into amino acid-derived sulfamides have opened new avenues for the design of anticonvulsant drugs. Research has confirmed the efficacy of certain sulfamide structures in suppressing convulsions in models of epilepsy, indicating their potential as new antiepileptic agents. This underscores sulfamides' role in expanding the therapeutic arsenal against neurological conditions (Gavernet et al., 2009). Additionally, the broad specificity and mutagenesis-enhanced binding profiles of sulfamide derivatives have been leveraged to improve the detection and inhibition of sulfonamides in bacterial pathogens, demonstrating their importance in addressing drug resistance and infectious disease treatment challenges (Korpimäki et al., 2002).

Propiedades

IUPAC Name |

1-amino-2-(sulfamoylamino)ethane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H9N3O2S.ClH/c3-1-2-5-8(4,6)7;/h5H,1-3H2,(H2,4,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNBTCQKYCWXEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNS(=O)(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dihydroxy-5,6-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2730202.png)

![5-[ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B2730211.png)

![2-Chloro-1-[2-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B2730217.png)

![Tert-butyl 1-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate](/img/structure/B2730219.png)

![1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730222.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)